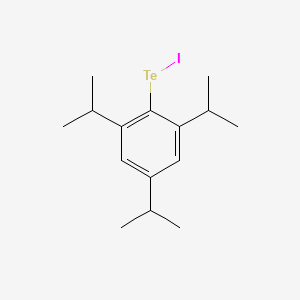
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is an organotellurium compound characterized by the presence of an iodotellanyl group attached to a benzene ring substituted with three isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene typically involves the introduction of the iodotellanyl group to a pre-formed 1,3,5-tri(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction where the benzene ring undergoes substitution with an iodotellanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product through techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The iodotellanyl group can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to remove the iodotellanyl group, yielding the parent benzene derivative.
Substitution: The iodotellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research may investigate its potential as a therapeutic agent or diagnostic tool.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene exerts its effects involves the interaction of the iodotellanyl group with molecular targets. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Iodotellanyl)-1,3,5-tri(methyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(ethyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(butyl)benzene
Uniqueness
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of the isopropyl groups, which can influence its reactivity and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
138355-35-8 |
|---|---|
Molekularformel |
C15H23ITe |
Molekulargewicht |
457.8 g/mol |
IUPAC-Name |
[2,4,6-tri(propan-2-yl)phenyl] tellurohypoiodite |
InChI |
InChI=1S/C15H23ITe/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6/h7-11H,1-6H3 |
InChI-Schlüssel |
PEARPSVKTMFUNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Te]I)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


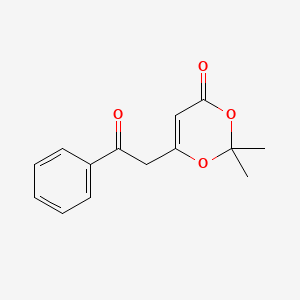
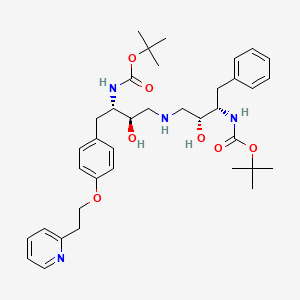
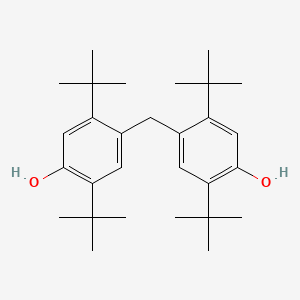
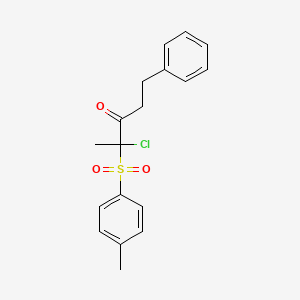
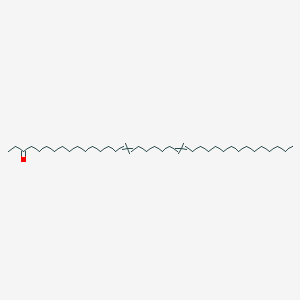
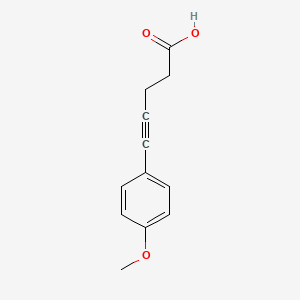
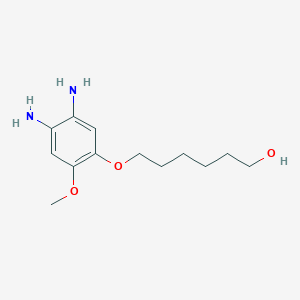
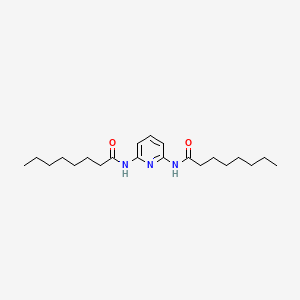
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
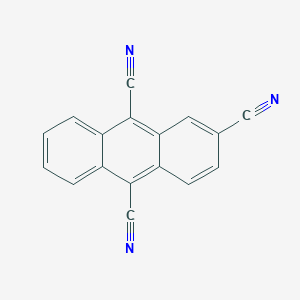
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
